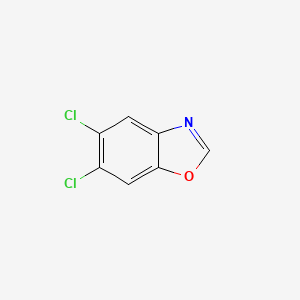

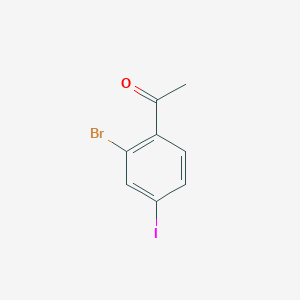

![molecular formula C8H6BrNS B3033996 5-(Bromomethyl)benzo[d]thiazole CAS No. 131337-65-0](/img/structure/B3033996.png)

5-(Bromomethyl)benzo[d]thiazole

Descripción general

Descripción

5-(Bromomethyl)benzo[d]thiazole, also known as 5-BMT, is a synthetic compound that is widely used in scientific research applications. It is an organic compound that belongs to the class of thiazoles, which are heterocyclic compounds containing a five-membered ring with two nitrogen atoms and one sulfur atom. 5-BMT is widely used in biochemical and physiological studies due to its ability to interact with proteins and other biomolecules. It has also been used in the synthesis of other compounds, such as drugs and other bioactive molecules.

Aplicaciones Científicas De Investigación

Synthesis and Antimicrobial Activity

5-(Bromomethyl)benzo[d]thiazole derivatives have been synthesized and investigated for their potential antimicrobial and antiproliferative activities. For instance, Khalifa et al. (2018) demonstrated the synthesis of benzimidazole-5-(aryldiazenyl)thiazole derivatives starting from 2-(bromomethyl)-1H-benzimidazole, showing notable efficiency against pathogenic bacteria and tumor inhibition (Khalifa et al., 2018). Similarly, Palkar et al. (2017) developed novel analogs with antibacterial activity, particularly effective against Staphylococcus aureus and Bacillus subtilis (Palkar et al., 2017).

Synthesis in Organic Chemistry

The compound plays a crucial role in the synthesis of various organic compounds. For example, Durcik et al. (2020) described a pathway for synthesizing hydroxy-substituted 2-aminobenzo[d]thiazole-6-carboxylic acid derivatives, useful as building blocks in drug discovery (Durcik et al., 2020). Also, compounds derived from this compound have been used in the creation of fluorescent compounds for various applications, as detailed by Tao et al. (2013) (Tao et al., 2013).

Inhibitory Effects on Specific Cells

Some derivatives of this compound have shown effectiveness in inhibiting certain cell types. For example, Ha et al. (2012) synthesized derivatives that were found to be effective tyrosinase inhibitors, suggesting potential applications in reducing melanin production (Ha et al., 2012).

Mecanismo De Acción

Target of Action

Thiazole derivatives, which include 5-(bromomethyl)benzo[d]thiazole, have been found to exhibit a wide range of biological activities, suggesting they interact with multiple targets .

Mode of Action

Thiazole derivatives are known to interact with their targets in a variety of ways, often involving the formation of covalent bonds with target molecules .

Biochemical Pathways

Thiazole derivatives, including this compound, have been found to affect a variety of biochemical pathways . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .

Result of Action

Given the wide range of biological activities associated with thiazole derivatives, it can be inferred that the compound likely exerts diverse effects at the molecular and cellular levels .

Safety and Hazards

The safety information for 5-(Bromomethyl)benzo[d]thiazole includes hazard statements H302 and H319, indicating that it is harmful if swallowed and causes serious eye irritation. Precautionary statements include P305, P338, and P351, advising to rinse cautiously with water for several minutes in case of eye contact .

Direcciones Futuras

Benzothiazole derivatives, including 5-(Bromomethyl)benzo[d]thiazole, continue to be of interest in the field of medicinal chemistry due to their diverse biological activities. Future research may focus on the design and development of new benzothiazole derivatives with enhanced activity and lesser side effects .

Propiedades

IUPAC Name |

5-(bromomethyl)-1,3-benzothiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNS/c9-4-6-1-2-8-7(3-6)10-5-11-8/h1-3,5H,4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFTYANOJBDTHEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1CBr)N=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

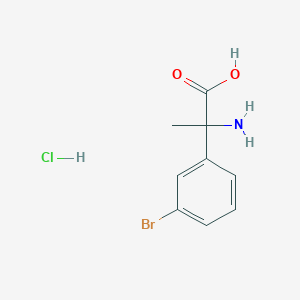

![3-Amino-2-{[(2-chlorophenyl)methylene]amino}-3-methoxyacrylonitrile](/img/structure/B3033914.png)

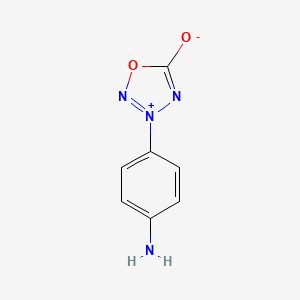

![(3E)-3-[(2-bromophenyl)methylidene]chromen-4-one](/img/structure/B3033915.png)

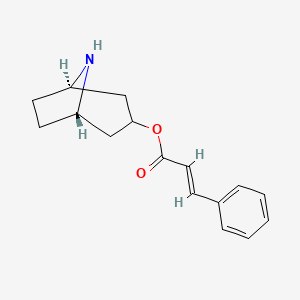

![2-Benzyl-2,8-diazaspiro[5.5]undecane dihydrochloride](/img/structure/B3033916.png)

![3-Bromo-6-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B3033919.png)

![1-[(2,4-dichlorobenzyl)oxy]-1H-imidazole](/img/structure/B3033922.png)

![methyl (Z)-2-benzamido-3-[[(Z)-2-benzamido-3-methoxy-3-oxoprop-1-enyl]carbamothioylamino]prop-2-enoate](/img/structure/B3033925.png)